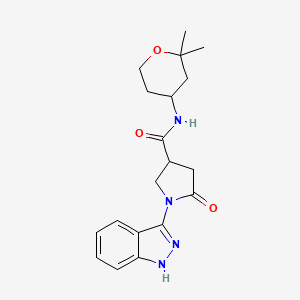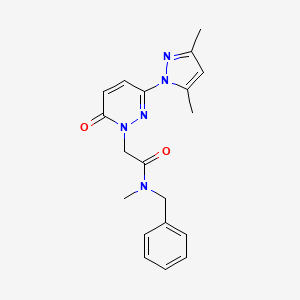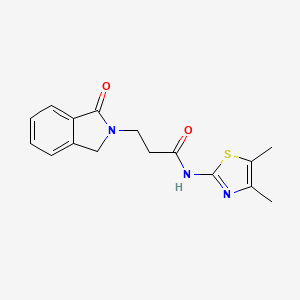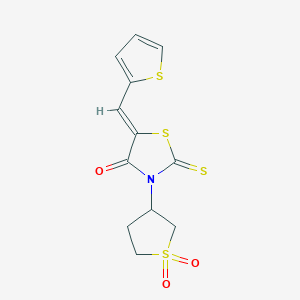![molecular formula C21H22ClN5O2 B12164924 4-(3-chlorophenyl)-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B12164924.png)
4-(3-chlorophenyl)-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-chlorophenyl)-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]piperazine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the cyclization of appropriate diamines.
Substitution with 3-Chlorophenyl Group: The piperazine ring is then substituted with a 3-chlorophenyl group using nucleophilic substitution reactions.
Attachment of Indole Moiety: The indole moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction, typically using reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-chlorophenyl)-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and indole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-(3-chlorophenyl)-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential interactions with biological macromolecules and its role in cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(3-chlorophenyl)-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-chlorophenyl)-N-[2-(1H-indol-3-ylamino)-2-oxoethyl]piperazine-1-carboxamide
- 4-(3-chlorophenyl)-N-[2-(1H-indol-7-ylamino)-2-oxoethyl]piperazine-1-carboxamide
- 4-(3-chlorophenyl)-N-[2-(1H-indol-2-ylamino)-2-oxoethyl]piperazine-1-carboxamide
Uniqueness
4-(3-chlorophenyl)-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]piperazine-1-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C21H22ClN5O2 |
|---|---|
Molekulargewicht |
411.9 g/mol |
IUPAC-Name |
4-(3-chlorophenyl)-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C21H22ClN5O2/c22-16-2-1-3-18(13-16)26-8-10-27(11-9-26)21(29)24-14-20(28)25-17-4-5-19-15(12-17)6-7-23-19/h1-7,12-13,23H,8-11,14H2,(H,24,29)(H,25,28) |
InChI-Schlüssel |
XXWZIZCAOHYILA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NCC(=O)NC3=CC4=C(C=C3)NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-3-(1,3-benzodioxol-5-yl)-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]prop-2-enamide](/img/structure/B12164844.png)
![(4E)-5-(2-fluorophenyl)-4-[(4-fluorophenyl)(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12164853.png)

![13-(4-Chlorophenyl)-8-{[3-(morpholin-4-yl)propyl]amino}-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one](/img/structure/B12164860.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12164868.png)
![3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12164876.png)

![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide](/img/structure/B12164889.png)
![2-(4-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B12164896.png)


![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B12164906.png)

![N-[(E)-(3-bromophenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B12164910.png)
